Cas no 2411591-34-7 ((S)-Tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate)

(S)-Tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate structure
2411591-34-7 structure
Product Name:(S)-Tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate
CAS-nummer:2411591-34-7
MF:C15H20N2O3
MW:276.330904006958
CID:5039463
PubChem ID:124552878
Update Time:2025-06-08

(S)-Tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate
    • 2411591-34-7
    • (S)-tert-Butyl3-oxo-2-phenylpiperazine-1-carboxylate
    • D96486
    • CS-0162036
    • TERT-BUTYL (2S)-3-OXO-2-PHENYLPIPERAZINE-1-CARBOXYLATE
    • tert-Butyl (s)-3-oxo-2-phenylpiperazine-1-carboxylate
    • BS-48612
    • (S)-Tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate
    • Inchi: 1S/C15H20N2O3/c1-15(2,3)20-14(19)17-10-9-16-13(18)12(17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,18)/t12-/m0/s1
    • InChI-sleutel: XWYOGPGTTFWZAP-LBPRGKRZSA-N
    • LACHT: O(C(N1CCNC([C@@H]1C1C=CC=CC=1)=O)=O)C(C)(C)C

Berekende eigenschappen

  • Exacte massa: 276.14739250g/mol
  • Monoisotopische massa: 276.14739250g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 3
  • Complexiteit: 370
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.9
  • Topologisch pooloppervlak: 58.6

(S)-Tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate Prijsmeer >>

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eNovation Chemicals LLC
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